3-Benzyl-2-methoxyquinoline
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Overview
Description
3-Benzyl-2-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinoline core with a benzyl group at the third position and a methoxy group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2-methoxyquinoline can be achieved through various methods. One common approach involves the reaction of p-bromoaniline with phosphorus oxychloride and N,N-dimethylformamide to generate an intermediate compound. This intermediate is then reacted with phenylpropionyl chloride to form N-(4-bromo-2-formylphenyl)-3-phenylacrylamide. The final step involves the reaction of this compound with sodium methoxide to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves continuous-flow preparation methods. For instance, a low-temperature continuous-flow preparation method includes benzylic deprotonation of 6-bromo-3-benzyl-2-methoxyquinoline using lithium diisopropylamide, followed by an addition reaction with 3-dimethylamino-1-naphthyl-1-acetone .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-2-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the benzyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating diseases such as tuberculosis and malaria.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-methoxyquinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt essential biological pathways, leading to the therapeutic effects observed in various studies .
Comparison with Similar Compounds
3-Benzyl-6-bromo-2-methoxyquinoline: Known for its activity against Mycobacterium tuberculosis.
7-Chloroquinoline derivatives: Effective against multidrug-resistant tuberculosis.
Uniqueness: 3-Benzyl-2-methoxyquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group at the second position and benzyl group at the third position contribute to its distinct reactivity and potential therapeutic applications.
Properties
IUPAC Name |
3-benzyl-2-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-19-17-15(11-13-7-3-2-4-8-13)12-14-9-5-6-10-16(14)18-17/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWVHIVDJMUEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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